4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is a synthetic organic compound that belongs to the class of phenylpyridazines This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, and a phenyl group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxybenzyl intermediate: This step involves the reaction of 4-difluoromethoxybenzaldehyde with a suitable reagent to form the difluoromethoxybenzyl intermediate.
Cyclization: The intermediate undergoes cyclization with a phenyl-substituted hydrazine to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as phosphodiesterases, leading to altered cellular signaling pathways . The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but differs in the overall structure and functional groups.
Uniqueness
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is unique due to its specific combination of functional groups and its pyridazine ring structure.
Actividad Biológica
4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as a phosphodiesterase type 4 (PDE4) inhibitor. This compound's unique structural features contribute to its reactivity and biological efficacy, making it a candidate for therapeutic applications in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Chemical Structure and Properties
The compound features a pyridazin-3(2H)-one core with the following notable substituents:
- Difluoromethoxy group at the 4-position of the benzyl moiety.
- Methoxy group at the 3-position of the benzyl moiety.
- Phenyl group at the 6-position of the pyridazine ring.
The presence of a hydroxyl group (-OH) at the 3-position enhances its potential for hydrogen bonding and nucleophilic reactions, which may influence its biological activity.
Research indicates that this compound acts primarily as a PDE4 inhibitor. By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects. This mechanism is particularly relevant in conditions where inflammation plays a critical role.
Therapeutic Applications
The compound shows promise in treating:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Other inflammatory disorders
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other known PDE4 inhibitors:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Zardaverine | Pyridazinone core with various substitutions | PDE4 inhibitor | Different substituents affecting potency |
5-Acetyl-2-Ethyl-6-Phenylpyridazin-3-One | Acetyl group substitution | Anti-inflammatory properties | Varying substitution pattern leads to different biological effects |
6-[4-(Difluoromethoxy)-3-methoxyphenyl]-2,3-Dihydropyridazin-3-One | Similar difluoromethoxy substitution | Potential PDE inhibition | Variations in ring structure influence activity |
The unique combination of difluoromethoxy and methoxy groups, along with its specific pyridazine structure, distinguishes this compound from others, potentially enhancing its therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Pharmacological Studies : In vitro studies have demonstrated that this compound effectively inhibits PDE4 activity. The binding affinity and inhibition constants were determined using enzyme activity assays and surface plasmon resonance techniques, revealing competitive inhibition patterns similar to established PDE4 inhibitors.
- Inflammation Models : Animal models of inflammation have shown that treatment with this compound results in significant reductions in inflammatory markers and symptoms associated with asthma and COPD. These findings support its potential use as a therapeutic agent in managing chronic inflammatory diseases.
- Safety and Toxicity : Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in clinical settings.
Propiedades
IUPAC Name |
5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-25-17-10-12(7-8-16(17)26-19(20)21)9-14-11-15(22-23-18(14)24)13-5-3-2-4-6-13/h2-8,10-11,19H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYRFLBBSZRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.